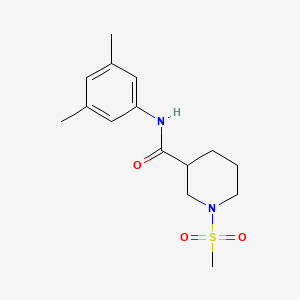

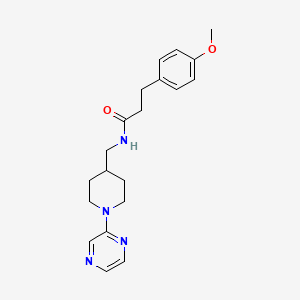

N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as JNJ-193, is a small molecule drug that has been extensively studied for its potential therapeutic applications in the field of neuroscience. This compound belongs to the class of piperidine carboxamide derivatives and has been shown to exhibit potent and selective antagonism of the dopamine D3 receptor. The dopamine D3 receptor is a G-protein coupled receptor that is primarily expressed in the mesolimbic and mesocortical regions of the brain and has been implicated in a variety of neuropsychiatric disorders, including addiction, schizophrenia, and depression.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

Research has focused on the molecular interactions of similar compounds with biological receptors, such as the CB1 cannabinoid receptor. Studies like those conducted by Shim et al. (2002) have used molecular orbital methods and comparative molecular field analysis (CoMFA) to construct three-dimensional quantitative structure-activity relationship (QSAR) models. These models help understand the steric and electrostatic requirements for binding to specific receptors, which is crucial for drug design and development (Shim et al., 2002).

Polymer Science and Engineering

In the field of polymer science, the synthesis and characterization of hyperbranched polymers have been reported, demonstrating the utility of related piperidine compounds in creating novel materials. For instance, Yan and Gao (2000) developed a new strategy for synthesizing hyperbranched polymers using commercially available monomers, including piperazine derivatives. These polymers exhibit interesting properties, such as solubility in water and organic solvents, which can be leveraged in various applications, from coatings to drug delivery systems (Yan & Gao, 2000).

Medicinal Chemistry Applications

Several studies have investigated the potential therapeutic applications of compounds structurally related to "N-(3,5-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide." These include the development of antimyotonic agents and the exploration of structure-activity relationships for cannabinoid receptor antagonists. Research by Catalano et al. (2008) on constrained analogues of tocainide as potent skeletal muscle sodium channel blockers exemplifies the pursuit of novel therapeutic agents based on modifications of piperidine derivatives (Catalano et al., 2008).

Antibacterial and Antifungal Activities

Compounds containing piperazine and arylsulfonyl moieties have been synthesized and evaluated for their antibacterial, antifungal, and anthelmintic activities. Wang et al. (2016) highlighted that some of these compounds exhibit significant biological activities and could serve as leads for the development of new antimicrobial agents. This research underscores the potential of piperidine derivatives in addressing the need for novel antimicrobial compounds (Wang et al., 2016).

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-1-methylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-11-7-12(2)9-14(8-11)16-15(18)13-5-4-6-17(10-13)21(3,19)20/h7-9,13H,4-6,10H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYMYHSPHGCLOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2579402.png)

![3-Benzo[1,3]dioxol-5-yl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B2579403.png)

![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2579404.png)

![(2Z)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2579407.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acrylamide](/img/structure/B2579409.png)

![N1-(2-(diethylamino)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2579410.png)

![N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2579414.png)

![1-(3-hydroxypropyl)-4-((4-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2579415.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2579419.png)